4-Keto Retinal
CAS No.: 33532-44-4
Cat. No.: VC20749637
Molecular Formula: C20H26O2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 33532-44-4 |
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Molecular Formula | C20H26O2 |
Molecular Weight | 298.4 g/mol |
IUPAC Name | (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal |
Standard InChI | InChI=1S/C20H26O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14H,11,13H2,1-5H3/b8-6+,10-9+,15-7-,16-12- |
Standard InChI Key | PLILDISEFZJECC-ITCDGTHUSA-N |
Isomeric SMILES | CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C=O)\C)/C |
SMILES | CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Canonical SMILES | CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Chemical Structure and Properties
Physical and Chemical Properties
Table 1: Comparative Properties of 4-Keto Retinal and Related Compounds
Property | 4-Keto 9-cis Retinoic Acid | 4-Keto 13-cis-Retinoic Acid | 4-Keto Retinal (Inferred) |
---|---|---|---|
Molecular Formula | C20H26O3 | C20H26O3 | C20H26O2 (likely) |
Molecular Weight | 314.42 g/mol | 314.4 g/mol | ~298 g/mol (estimated) |
Melting Point | 172-174°C | Not specified | Unknown |
Boiling Point | 509.9±29.0°C (Predicted) | Not specified | Unknown |
Functional Group | Carboxylic acid | Carboxylic acid | Aldehyde |
Classification and Related Compounds
Position in the Retinoid Family
4-Keto Retinal belongs to the broader family of retinoids, which are compounds structurally or functionally related to vitamin A. Within this family, retinoid compounds differ primarily in their oxidation state and isomeric configuration. The main categories include:
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Retinol (vitamin A alcohol)
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Retinal (vitamin A aldehyde)
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Retinoic acid (vitamin A acid)
The 4-keto modification represents a specific oxidation at carbon position 4, which is found in several known retinoid derivatives but alters the compound's chemical reactivity and potentially its receptor binding properties.
Comparison with 4-Keto Retinoic Acid Derivatives
The search results provide information about two related compounds: 4-Keto 13-cis-Retinoic Acid and 4-Keto 9-cis Retinoic Acid. These compounds share the 4-keto modification but differ from 4-Keto Retinal in having a carboxylic acid functional group rather than an aldehyde group.
4-Keto 13-cis-Retinoic Acid, also known as 4-Oxo-isotretinoin, has numerous synonyms including:
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4-Oxo-isotretinoin
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3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
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4-Oxo-9,13-Di-cis-retinoic Acid
Similarly, 4-Keto 9-cis Retinoic Acid has several alternative names:
The key structural differences between these compounds include:
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Functional group: Retinal contains an aldehyde group, while retinoic acids contain carboxylic acid groups
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Oxidation state: Retinoic acids are in a higher oxidation state than retinal
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Isomeric configuration: The "cis" designations refer to specific configurations at double bonds in the molecule
Molecular Characteristics and Interactions
Structural Features Influencing Activity
The 4-keto modification in 4-Keto Retinal would create distinct electronic and steric properties compared to unmodified retinal. These changes would likely affect:
The ketone group introduces a potential hydrogen bond acceptor site and changes the electronic distribution throughout the conjugated system, which would have implications for the compound's reactivity and absorption spectrum.
Research Applications and Future Directions
Research Domain | Key Questions | Methodological Approaches |
---|---|---|
Visual Biochemistry | How does 4-Keto Retinal interact with visual opsins? | Spectroscopic analysis, binding studies, crystallography |
Metabolic Pathways | What enzymes metabolize 4-Keto Retinal? Is it an intermediate or end product? | Metabolomic analysis, enzyme kinetics studies |
Cell Signaling | Does 4-Keto Retinal activate retinoid receptors or unique signaling pathways? | Gene expression analysis, reporter assays |
Neuroprotection | Does 4-Keto Retinal confer protective effects on retinal neurons? | Cell culture and animal models of retinal degeneration |
Synthesis and Characterization Challenges
The synthesis and characterization of 4-Keto Retinal would present specific challenges related to:
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Selective oxidation at the 4-position while maintaining the aldehyde functionality
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Stabilization of the conjugated system during chemical modifications
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Purification and isolation of the compound
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Spectroscopic characterization to confirm structure and purity
These challenges would need to be addressed in any comprehensive research program focused on this compound.
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